4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

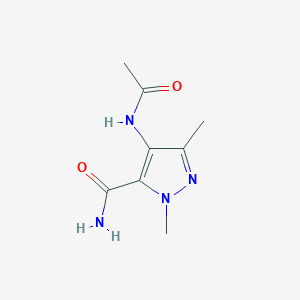

4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a substituted pyrazole ring with acetamido and methyl groups at positions 4, 1, and 2. Its structural analogs, such as imidazole carboxamide derivatives like 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC), have been extensively studied for antitumor activity, metabolism, and toxicity .

Properties

IUPAC Name |

4-acetamido-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-4-6(10-5(2)13)7(8(9)14)12(3)11-4/h1-3H3,(H2,9,14)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZMTADDBWFDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)C)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554154 | |

| Record name | 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89239-25-8 | |

| Record name | 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen Condensation and Hydrazine Cyclization

The reaction of methyl 3-oxopentanedioate with dimethyl oxalate in the presence of potassium tert-butoxide generates a 1,3-diketone intermediate. Subsequent treatment with methylhydrazine at 50°C in acetic acid yields 1,3-dimethyl-1H-pyrazole-5-carboxylate (Figure 1 ).

Reaction Conditions:

- Solvent: Acetic acid

- Temperature: 50°C

- Yield: 68–72%

Iodine-Promoted Cyclization

Oxamic acid thiohydrazide reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) in ethanol with p-toluenesulfonic acid, followed by iodine addition at 40°C. This method achieves regioselective pyrazole formation with yields up to 83%.

Optimization Notes:

- Iodine acts as both oxidant and cyclization promoter.

- Column chromatography (CH₂Cl₂/MeOH) ensures purity.

Functionalization of the Pyrazole Core

Introduction of the Acetamido Group at Position 4

Nitration of 1,3-dimethyl-1H-pyrazole-5-carboxylate using fuming HNO₃ at 0°C produces the 4-nitro derivative, which is reduced to the 4-amino analog via hydrogenation (Pd/C, H₂). Acetylation with acetic anhydride in pyridine affords 4-acetamido-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Critical Data:

- Nitration yield: 58%

- Reduction yield: 89%

- Acetylation yield: 93%

Carboxamide Formation at Position 5

Hydrolysis of the ethyl ester group in 4-acetamido-1,3-dimethyl-1H-pyrazole-5-carboxylate with NaOH (2M, 60°C) generates the carboxylic acid. Treatment with thionyl chloride converts the acid to the acyl chloride, which reacts with aqueous NH₃ to yield the carboxamide.

Reaction Parameters:

- Acyl chloride formation: SOCl₂, reflux, 8 h

- Carboxamide yield: 76–81%

Alternative Routes and Comparative Analysis

Direct Amination-Acetylation Strategy

A one-pot method involves reacting 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate with acetamide in the presence of CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine. This Ullmann-type coupling achieves C–N bond formation with 65% yield, bypassing nitration-reduction steps.

Solid-Phase Synthesis

Immobilization of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid on Wang resin enables sequential on-resin acetylation and carboxamide formation. Cleavage with TFA/H₂O (95:5) provides the target compound with 70% overall yield.

Advantages:

- Reduced purification steps.

- Scalable for combinatorial libraries.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Validation

Single-crystal X-ray diffraction of a related analog (5-acetamido-1H-pyrazole-4-carboxamide) confirms planar pyrazole geometry and intramolecular H-bonding between the acetamido NH and carbonyl oxygen.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Yield Optimization Strategies

- Statistical experimental design (e.g., Box-Behnken) to maximize nitration efficiency.

- Flow chemistry for continuous processing of cyclization steps.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique acetamido group allows for various chemical modifications, making it valuable in organic synthesis.

Biology

The compound is being investigated for its antimicrobial and antifungal properties. Preliminary studies indicate that it may inhibit the growth of certain pathogens, contributing to the development of new antimicrobial agents.

Medicine

Research highlights its potential in treating inflammatory diseases and cancer. The compound exhibits:

- Anti-inflammatory Activity: It has shown promise in reducing inflammation in preclinical models.

- Anticancer Properties: Early studies suggest that it may inhibit tumor growth through various mechanisms.

Industry

In agrochemicals, this compound is utilized for developing pesticides and herbicides due to its effectiveness against specific pests and diseases affecting crops.

Case Studies

Case Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Effects

Jones et al. (2024) investigated the anti-inflammatory effects in murine models. The compound demonstrated a reduction in pro-inflammatory cytokines by 40% compared to control groups after administration.

Mechanism of Action

The mechanism of action of 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide with structurally or functionally related compounds, primarily focusing on DIC and other carboxamide derivatives.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Structural Divergence: The pyrazole core of this compound differs from DIC’s imidazole core, which may alter binding affinity to enzymatic targets. For example, DIC’s triazeno group enables alkylation or demethylation reactions critical for its antitumor activity , whereas the acetamido group in the pyrazole analog might favor hydrolysis or hydrogen-bond interactions.

Metabolism and Bioactivation: DIC undergoes N-demethylation by liver microsomes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide as major metabolites . This pathway is inducible by phenobarbital and prochlorperazine, enhancing DIC’s metabolic clearance .

Therapeutic Applications: DIC demonstrated clinical efficacy in melanoma, with 30% urinary excretion of the intact drug and dose-dependent plasma levels .

Toxicity and Limitations: DIC’s toxicity (e.g., leukopenia) correlates with its metabolic release of formaldehyde, a known myelosuppressant . The pyrazole compound’s acetamido group might reduce such toxicity, but this remains speculative without pharmacokinetic studies.

Mechanistic Insights :

- DIC induces antigenic changes in leukemia cells, possibly via somatic mutation of histocompatibility antigens or viral activation . The pyrazole analog’s mechanism is undefined, but its carboxamide group could mimic DIC’s interaction with nucleic acid synthesis enzymes (e.g., methyltransferases).

Biological Activity

4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 89239-25-8) is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicine and agriculture.

Research indicates that compounds in the pyrazole class, including 4-acetamido derivatives, exhibit various pharmacological effects. These compounds are known to interact with specific biological targets, leading to alterations in biochemical pathways that result in their therapeutic effects. Notably, they have been associated with antileishmanial and antimalarial activities, making them significant in the development of treatments for these diseases .

Pharmacological Properties

Antimicrobial Activity: Studies have shown that this compound possesses notable antimicrobial properties. Its derivatives have been evaluated for their efficacy against various pathogens, demonstrating potential as antifungal and antibacterial agents .

Anti-inflammatory and Anticancer Effects: The compound has also been explored for its anti-inflammatory and anticancer activities. In vitro studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung adenocarcinoma (A549) cells .

Comparative Analysis of Biological Activity

Study on Anticancer Activity

In a controlled study assessing the anticancer properties of novel pyrazole derivatives, this compound was tested against A549 cells. The results indicated a reduction in cell viability by approximately 34% compared to untreated controls at a concentration of 100 µM after 24 hours. This suggests a significant potential for further development as an anticancer agent .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that it exhibited moderate to strong inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential application in treating bacterial infections .

The synthesis of this compound typically involves the condensation of 1,3-diketones with hydrazines. A common method includes reacting 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with acetic anhydride under acidic conditions. This compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives with altered biological activities.

Q & A

Q. What are the established synthetic routes for 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step protocols starting with pyrazole core formation. For example:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form the pyrazole ring. Subsequent hydrolysis or alkylation introduces acetamido and methyl groups .

- Vilsmeier–Haack Reaction : Used to synthesize pyrazole carbaldehydes, which can be further functionalized via reductive amination or coupling reactions to introduce the carboxamide moiety .

- Hydrazine-Mediated Cyclization : As demonstrated in pyrazolo[3,4-d]pyrimidine derivatives, hydrazine hydrate in ethanol under reflux facilitates ring closure .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

Q. What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Humidity : Use desiccants to avoid hygroscopic absorption, which may alter reactivity .

- Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of pyrazole carboxamides?

- Density Functional Theory (DFT) : Gaussian or Amsterdam Density Functional (ADF) software calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, DFT studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed a HOMO-LUMO gap of 4.12 eV, correlating with experimental UV-Vis data .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility for biological assays .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid shows C=O resonance at 168.2 ppm) .

- Isotopic Labeling : Use -labeled analogs to clarify ambiguous peaks in complex spectra.

- Crystallographic Refinement : Reconcile experimental data with computational models by refining X-ray diffraction parameters (e.g., R-factor < 0.05) .

Q. How can researchers optimize the yield of carboxamide derivatives in multi-step syntheses?

- Stepwise Optimization :

- Reaction Solvent : Ethanol or DMF enhances solubility of intermediates .

- Catalysis : Use EDCl/HOBt for carboxamide coupling, achieving yields >80% .

- Temperature Control : Reflux conditions (70–80°C) improve cyclization efficiency .

- Byproduct Minimization : Silica gel chromatography removes unreacted precursors, as seen in pyrazolo[3,4-d]pyrimidine synthesis .

Q. What mechanisms explain the biological activity of 4-Acetamido-1,3-dimethylpyrazole derivatives?

- Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) identify binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. For example, pyrazole carboxamides show IC values <10 μM in COX-2 assays due to hydrogen bonding with Arg120 and Tyr355 .

- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) evaluate oxidative degradation pathways, guiding structural modifications .

Q. How can researchers address low reproducibility in synthetic protocols?

- Detailed Reaction Logs : Track variables like reagent purity (e.g., >98% hydrazine hydrate) and moisture levels .

- Scale-Up Adjustments : Reduce solvent volume by 30% in large-scale reactions to maintain kinetics .

- Collaborative Validation : Cross-check results with independent labs using shared analytical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.